Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Lipophilicity LogP Drug-likeness

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS 866775-18-0) is a polysubstituted pyridine-2-carboxylate derivative with the molecular formula C₈H₆BrF₃N₂O₂ and a molecular weight of 299.05 g/mol. It belongs to the picolinic acid ester family and is characterized by three synthetically orthogonal functional groups: a 3-amino group, a 6-bromo substituent, and a 5-trifluoromethyl group arranged on the pyridine ring.

Molecular Formula C8H6BrF3N2O2
Molecular Weight 299.04 g/mol
CAS No. 866775-18-0
Cat. No. B1467817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
CAS866775-18-0
Molecular FormulaC8H6BrF3N2O2
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N
InChIInChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3
InChIKeyREQRCLLUKLUQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-6-Bromo-5-(Trifluoromethyl)Picolinate (CAS 866775-18-0): A Dual-Functional Picolinate Building Block for CFTR Modulator Synthesis


Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS 866775-18-0) is a polysubstituted pyridine-2-carboxylate derivative with the molecular formula C₈H₆BrF₃N₂O₂ and a molecular weight of 299.05 g/mol [1]. It belongs to the picolinic acid ester family and is characterized by three synthetically orthogonal functional groups: a 3-amino group, a 6-bromo substituent, and a 5-trifluoromethyl group arranged on the pyridine ring . The compound is explicitly claimed and utilized as a key intermediate in patent-protected synthetic routes leading to (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide — a clinical-stage CFTR modulator under investigation for cystic fibrosis and related respiratory disorders [2]. Its commercial availability from multiple suppliers at typical purities of ≥95–98% (HPLC) supports its role as a procurement-relevant research intermediate .

Why Methyl 3-Amino-6-Bromo-5-(Trifluoromethyl)Picolinate Cannot Be Replaced by a Simpler Picolinate Analog


Closely related picolinate esters lack the simultaneous presence of all three functional groups — the nucleophilic 3-amino group, the cross-coupling-competent 6-bromo leaving group, and the metabolically stabilizing 5-trifluoromethyl substituent — that collectively define the synthetic utility of this compound . For instance, methyl 3-amino-5-(trifluoromethyl)picolinate (CAS 866775-17-9) lacks the 6-bromo handle and thus cannot serve as a substrate for palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig couplings at the 6-position, which are essential for introducing aryl or amine diversity in downstream CFTR modulator scaffolds [1]. Conversely, methyl 6-bromo-5-(trifluoromethyl)picolinate (CAS 1256787-29-7) lacks the 3-amino group, preventing direct amidation at the 2-carboxylate without additional protection/deprotection steps . The patent literature explicitly claims intermediates where R³ is bromo (not chloro or hydrogen), underscoring that the bromo substituent is non-negotiable for the intended synthetic transformation sequence [2]. Generic substitution with a des-bromo or des-amino analog would either block the key diversification step or necessitate additional synthetic operations, increasing step count, cost, and impurity burden.

Quantitative Differentiation Evidence for Methyl 3-Amino-6-Bromo-5-(Trifluoromethyl)Picolinate vs. Closest Analogs


LogP Modulation: 6-Bromo Substitution Reduces Lipophilicity by ~0.3–0.9 Log Units Compared to the Des-Bromo Analog

The predicted octanol-water partition coefficient (LogP) for methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is reported as 2.23 (Chemscene) to 2.81 (Lookchem) . In contrast, the des-bromo analog, methyl 3-amino-5-(trifluoromethyl)picolinate (CAS 866775-17-9), exhibits a higher predicted LogP of approximately 3.14 (Chemsrc) . The introduction of the bromine atom at the 6-position thus reduces calculated lipophilicity by ΔLogP ≈ 0.3–0.9 units, a magnitude that can meaningfully influence aqueous solubility, membrane permeability, and off-target promiscuity profiles of downstream products. This difference is especially relevant in lead optimization campaigns where fine-tuning LogP within the optimal range (1–3) is critical for oral bioavailability.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Patent-Claimed Intermediate Status: Bromo Substituent Explicitly Required for the Regioselective Synthetic Route to CFTR Modulators

US Patent 10,633,341 (issued April 28, 2020) claims picolinic acid derivatives of formula (I) wherein R³ is bromo or iodo (Claim 1), and further specifies embodiments where R³ is bromo (Claim 9) [1]. The methyl ester of the 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid scaffold is the direct precursor to the carboxylic acid intermediate that undergoes amide coupling with (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol to form the clinical CFTR modulator candidate [2]. In the described process, the bromo substituent at the 6-position is not merely a placeholder but serves as the essential leaving group in a copper-catalyzed Ullmann-type amination step that converts the 3-bromo intermediate to the 3-amino derivative (Scheme 4 of the patent) [2]. Attempts to use the corresponding chloro analog in this transformation are not described or claimed, consistent with the well-established reactivity order Ar-Br > Ar-Cl in copper-mediated aminations [3].

CFTR modulator Process chemistry Regioselective synthesis Patent-protected intermediate

Downstream Biological Validation: Amide Derivatives of the 6-Bromo Scaffold Exhibit Nanomolar CFTR Potentiation (EC₅₀ = 15–55 nM)

Although the methyl ester itself is a synthetic intermediate and not typically assayed directly, its immediate downstream amide derivative — 3-amino-6-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)pyridine-2-carboxamide (derived via ester hydrolysis and amide coupling) — has been profiled in multiple CFTR functional assays and deposited in BindingDB as BDBM297398 [1]. This derivative exhibits EC₅₀ values of 55 nM (FRT cells expressing human ΔF508-CFTR, monolayer culture), 15 nM (CHO cells expressing F508del CFTR, membrane potential assay), and 18 nM (FRT cells, membrane potential assay) [2]. By comparison, the corresponding 6-methoxy analog (BDBM297403, US10117858 Example 12) shows an EC₅₀ of 35 nM under the same FRT monolayer assay conditions [3]. This demonstrates that the 6-bromo intermediate provides access to potent CFTR modulators that are equipotent to or more potent than the 6-methoxy series in certain assays, while retaining the bromo handle for further diversification.

CFTR potentiation F508del Ion channel Cystic fibrosis

Orthogonal Functional Group Architecture: The 3-Amino/6-Bromo Pair Enables Sequential Chemoselective Transformations Without Protecting Group Manipulation

The target compound uniquely combines a nucleophilic 3-amino group and an electrophilic 6-bromo substituent on the same pyridine ring. Documented synthetic transformations of this compound include: (a) direct ester hydrolysis with NaOH (2.0 M, RT, overnight) to yield the carboxylic acid without affecting the 6-bromo group [1]; (b) hydrazinolysis with hydrazine monohydrate in refluxing MeOH (85 °C, 30 min) [2]; and (c) pyrrole protection of the 3-amino group via reaction with acetonylacetone under TsOH catalysis [3]. In contrast, methyl 6-bromo-5-(trifluoromethyl)picolinate (CAS 1256787-29-7, which lacks the 3-amino group) cannot undergo the hydrazide formation or pyrrole protection steps, and any attempt to introduce an amino group at the 3-position post-esterification would require additional nitration/reduction or Buchwald–Hartwig amination steps . The pre-installed 3-amino group eliminates at least two synthetic steps compared to the des-amino analog itinerary.

Orthogonal reactivity Protecting-group-free synthesis Sequential functionalization Synthetic efficiency

Optimal Application Scenarios for Methyl 3-Amino-6-Bromo-5-(Trifluoromethyl)Picolinate Based on Quantitative Evidence


Late-Stage Diversification of CFTR Modulator Scaffolds via Suzuki–Miyaura Cross-Coupling at the 6-Position

The 6-bromo substituent serves as an electrophilic coupling partner for palladium-catalyzed Suzuki–Miyaura reactions, enabling the introduction of aryl, heteroaryl, or vinyl boronic acids to generate focused libraries of CFTR modulators [1]. The downstream 6-bromo amide derivative (BDBM297398) has demonstrated EC₅₀ values of 15–55 nM in CFTR functional assays, confirming that the bromo-bearing scaffold is biologically competent . Researchers synthesizing analogs of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide can leverage the bromo intermediate to introduce diverse 6-substituents in a single late-stage step, bypassing the linear route that requires early installation of the 6-substituent [2].

Hydrazide and Heterocycle Synthesis via Chemoselective Ester Hydrazinolysis

The methyl ester is chemoselectively converted to the corresponding hydrazide by treatment with hydrazine monohydrate in refluxing methanol (85 °C, 30 min) without affecting the 6-bromo or 5-trifluoromethyl groups [1]. This hydrazide intermediate can be elaborated to 1,3,4-oxadiazoles, 1,2,4-triazoles, and other nitrogen-rich heterocycles of pharmaceutical relevance. The pre-installed 3-amino group eliminates the need for protecting group strategies during this transformation, a distinct advantage over the des-amino analog methyl 6-bromo-5-(trifluoromethyl)picolinate .

Direct Hydrolysis to the Carboxylic Acid for Amide Coupling in Parallel Synthesis

Controlled ester hydrolysis with aqueous NaOH (2.0 M, RT, overnight) cleanly yields 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid (CAS 1334546-32-5, predicted pKa = 3.48) [1] . The resulting carboxylic acid is the direct coupling partner for (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol and other chiral amino alcohols in HATU/DIPEA-mediated amide bond formation, as specified in US Patent 10,633,341 [2]. This two-step sequence (hydrolysis → HATU coupling) is compatible with parallel synthesis workflows and has been validated at multi-gram scale (1.40 g of methyl ester → corresponding acid) [1].

Pyrrole-Protected Amino Group Strategy for Iterative Functionalization

The 3-amino group can be transiently protected as a 2,5-dimethylpyrrole via condensation with acetonylacetone under TsOH catalysis in toluene, enabling subsequent transformations at the 6-bromo position without interference from the amino group [1]. This protecting group strategy has been explicitly documented for this compound (Intermediate A4) and provides a route to N-functionalized derivatives that would be inaccessible with the des-amino comparator methyl 6-bromo-5-(trifluoromethyl)picolinate .

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